5,5,5-Trifluoro-3,3-dimethylpent-1-yne
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Overview
Description
5,5,5-Trifluoro-3,3-dimethylpent-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond and three fluorine atoms attached to the terminal carbon. This compound is part of the alkyne family and is known for its unique chemical properties due to the electron-withdrawing effect of the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-3,3-dimethylpent-1-yne typically involves the reaction of 3,3-dimethylbutyne with a fluorinating agent. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-3,3-dimethylpent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoro-3,3-dimethylpent-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential use in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its role in the design of new drugs with improved metabolic stability.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-3,3-dimethylpent-1-yne involves its interaction with various molecular targets. The electron-withdrawing effect of the fluorine atoms makes the compound highly reactive towards electrophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoro-1-phenylpent-3-en-1-yne: Similar in structure but contains a phenyl group.
3,3,3-Trifluoropropyne: Contains fewer carbon atoms and lacks the dimethyl groups.
1,1,1-Trifluoro-2-propyn-1-ol: Contains a hydroxyl group instead of the dimethyl groups.
Uniqueness
5,5,5-Trifluoro-3,3-dimethylpent-1-yne is unique due to the presence of both the trifluoromethyl group and the dimethyl groups, which impart distinct chemical properties. The combination of these groups makes the compound highly reactive and useful in various synthetic applications.
Properties
Molecular Formula |
C7H9F3 |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
5,5,5-trifluoro-3,3-dimethylpent-1-yne |
InChI |
InChI=1S/C7H9F3/c1-4-6(2,3)5-7(8,9)10/h1H,5H2,2-3H3 |
InChI Key |
QIGPGXXIBQYCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(F)(F)F)C#C |
Origin of Product |
United States |
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